molecular formula C6H11FO5 B7881913 2-deoxy-2-fluoro-D-galactopyranose

2-deoxy-2-fluoro-D-galactopyranose

Cat. No.: B7881913
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-GASJEMHNSA-N
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Description

2-deoxy-2-fluoro-D-galactopyranose is a synthetic carbohydrate derivative where the hydroxyl group at the second carbon of D-galactopyranose is replaced by a fluorine atom. This modification makes it a valuable tool in various biochemical and medical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-deoxy-2-fluoro-D-galactopyranose typically involves the reaction of D-galactal with acetyl hypofluorite . This reaction proceeds under mild conditions and yields the desired fluorinated sugar derivative. Another method involves the nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose, which is used as a positron emission tomography (PET) tracer .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-deoxy-2-fluoro-D-galactopyranose undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorine-carbon bond.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can modify the functional groups on the sugar molecule.

Mechanism of Action

The mechanism of action of 2-deoxy-2-fluoro-D-galactopyranose involves its interaction with specific enzymes and proteins. The fluorine atom alters the compound’s hydrogen bonding properties, affecting its binding to proteins and enzymes. This modification allows researchers to study the effects of fluorine substitution on carbohydrate-protein interactions and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorine substitution, which provides distinct advantages in studying carbohydrate-protein interactions and metabolic pathways. Its use as a PET tracer also highlights its importance in medical diagnostics .

Properties

IUPAC Name

(3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUVYAZINUVJD-GASJEMHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-deoxy-2-fluoro-D-galactopyranose
Reactant of Route 2
2-deoxy-2-fluoro-D-galactopyranose
Reactant of Route 3
2-deoxy-2-fluoro-D-galactopyranose
Reactant of Route 4
2-deoxy-2-fluoro-D-galactopyranose
Reactant of Route 5
2-deoxy-2-fluoro-D-galactopyranose
Reactant of Route 6
2-deoxy-2-fluoro-D-galactopyranose

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